molecular formula C11H19NO2 B7516574 Cyclopentyl-(2-methylmorpholin-4-yl)methanone

Cyclopentyl-(2-methylmorpholin-4-yl)methanone

Cat. No. B7516574
M. Wt: 197.27 g/mol
InChI Key: XYHQWZCYADDZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-(2-methylmorpholin-4-yl)methanone, also known as CPMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPMM is a morpholine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

Cyclopentyl-(2-methylmorpholin-4-yl)methanone acts as a potent and selective blocker of voltage-gated sodium channels, which are critical for the transmission of electrical signals in the nervous system. By blocking these channels, Cyclopentyl-(2-methylmorpholin-4-yl)methanone can disrupt the function of neurons and alter the activity of the nervous system.
Biochemical and Physiological Effects:
Cyclopentyl-(2-methylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the ability to reduce the frequency and severity of seizures in animal models of epilepsy. Cyclopentyl-(2-methylmorpholin-4-yl)methanone has also been shown to have neuroprotective effects, and to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclopentyl-(2-methylmorpholin-4-yl)methanone in lab experiments is its high potency and selectivity for voltage-gated sodium channels, which allows for precise manipulation of neuronal activity. However, Cyclopentyl-(2-methylmorpholin-4-yl)methanone can be difficult to synthesize and purify, and its effects on other ion channels and neurotransmitter systems are not well understood.

Future Directions

There are many potential directions for future research on Cyclopentyl-(2-methylmorpholin-4-yl)methanone, including investigating its effects on other ion channels and neurotransmitter systems, exploring its potential as a treatment for other neurological disorders, and developing new synthesis methods to improve the yield and purity of the compound. Additionally, Cyclopentyl-(2-methylmorpholin-4-yl)methanone could be used in combination with other drugs or compounds to investigate the interactions between different components of the nervous system. Overall, Cyclopentyl-(2-methylmorpholin-4-yl)methanone has the potential to be a valuable tool for studying the function of the nervous system and developing new treatments for neurological disorders.

Synthesis Methods

Cyclopentyl-(2-methylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of morpholine with cyclopentanone in the presence of a catalyst, and the reaction of 2-methyl-4-chloromorpholine with cyclopentanone in the presence of a base. The yield and purity of Cyclopentyl-(2-methylmorpholin-4-yl)methanone can vary depending on the synthesis method used, and it is important to use reliable sources and methods to ensure the quality of the compound.

Scientific Research Applications

Cyclopentyl-(2-methylmorpholin-4-yl)methanone has been used in a variety of scientific research applications, including as a tool to study the function of ion channels in the nervous system, and as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. Cyclopentyl-(2-methylmorpholin-4-yl)methanone has also been used to study the effects of various drugs and compounds on the nervous system, and to investigate the role of ion channels in disease states.

properties

IUPAC Name

cyclopentyl-(2-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-8-12(6-7-14-9)11(13)10-4-2-3-5-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQWZCYADDZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-(2-methylmorpholin-4-yl)methanone

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